(S)-(+)-1-Benzyloxy-2-propanol physical properties
(S)-(+)-1-Benzyloxy-2-propanol physical properties
An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-Benzyloxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-Benzyloxy-2-propanol is a chiral compound of significant interest in synthetic organic chemistry, particularly as a precursor in the development of novel therapeutic agents. Its specific stereochemistry and functional groups make it a valuable building block for creating complex molecules with defined biological activities. This technical guide provides a comprehensive overview of the key physical properties of (S)-(+)-1-Benzyloxy-2-propanol, detailed experimental protocols for their determination, and an illustrative example of its application in the synthesis of antiviral compounds. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile chemical entity.
Core Physical Properties
The physical properties of (S)-(+)-1-Benzyloxy-2-propanol are crucial for its handling, reaction setup, and purification. A summary of these properties is presented in the tables below.
General and Molar Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 166.22 g/mol | [1][2][3][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [3][7][8] |
| Purity | Typically >95% - 97% | [1][4][5][7] |
Thermal and Spectroscopic Properties
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 263.8 ± 15.0 °C | at 760 mmHg | [2] |
| 130-132 °C | at 14 Torr | [3] | |
| 81 °C | at 1 mmHg | [8] | |
| Flash Point | 108.8 °C (227.8 °F) | Closed Cup | [1][4] |
| 108.2 ± 14.6 °C | [2] | ||
| Refractive Index (n_D²⁰) | 1.510 | [1][3][4] | |
| 1.518 | [2] | ||
| 1.51 | [5] |
Physicochemical Properties
| Property | Value | Conditions | Reference(s) |
| Density | 1.044 g/mL | at 25 °C | [1][3][4][5] |
| 1.0 ± 0.1 g/cm³ | [2] | ||
| Optical Rotation ([α]_D²⁰) | +14.5° | c = 1 in chloroform | [1][3][4] |
| +12.0° to +16.0° | c = 1 in chloroform | [7][8] | |
| pKa | 14.46 ± 0.20 | Predicted | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like (S)-(+)-1-Benzyloxy-2-propanol.
Boiling Point Determination (Micro Method)
The boiling point is a key indicator of a liquid's volatility and purity.
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Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.
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Procedure:
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A small amount of the liquid is placed in the test tube.
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The capillary tube is placed in the test tube with the open end submerged in the liquid.
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The test tube is attached to the thermometer and immersed in the heating bath.
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The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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The heat source is removed when a steady stream of bubbles is observed.
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The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3][5][9][10]
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Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
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Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.
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Procedure (using a pycnometer for high accuracy):
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The mass of the clean, dry pycnometer is accurately measured.
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The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The temperature of the liquid should be recorded.
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Any excess liquid is carefully wiped from the exterior of the pycnometer.
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The filled pycnometer is weighed.
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The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
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The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7][11][12][13][14]
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Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
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Apparatus: Abbe refractometer.
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Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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A few drops of the sample liquid are placed on the prism of the refractometer.
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The prism is closed and the light source is adjusted to illuminate the scale.
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The knob is turned to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
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The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.[1][15][16][17]
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Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a substance rotates plane-polarized light.
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Apparatus: Polarimeter.
-
Procedure:
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A solution of the compound is prepared at a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).
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The polarimeter tube is filled with the pure solvent to take a blank reading, which is set to zero.
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The polarimeter tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.
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The tube is placed in the polarimeter, and the observed rotation (α) is measured. The path length (l, in decimeters) of the tube is known.
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The specific rotation [α] is calculated using the formula: [α] = α / (l * c).[4][6][18][19][20]
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Application in Drug Development: Synthesis of Antiviral Agents
(S)-(+)-1-Benzyloxy-2-propanol serves as a crucial chiral building block in the synthesis of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases.[1] These PMP derivatives are classified as acyclic nucleoside phosphonates, a class of compounds known for their significant antiviral activities, particularly against retroviruses such as HIV.[1][3][4] The stereochemistry of the starting material is critical for the biological activity of the final product.
The general synthetic workflow involves several key transformations, starting with the protection of the hydroxyl group of (S)-(+)-1-Benzyloxy-2-propanol, followed by the introduction of the phosphonate moiety and subsequent coupling with a nucleobase. A simplified logical workflow for such a synthesis is depicted below.
Caption: Synthetic workflow for PMP derivatives.
This synthetic route highlights the importance of (S)-(+)-1-Benzyloxy-2-propanol as a chiral precursor. The (S)-configuration at the 2-position of the propanol backbone is directly translated into the stereochemistry of the final PMP derivative, which is often crucial for its interaction with viral enzymes and, consequently, its therapeutic efficacy. The development of potent antiviral agents like Tenofovir, an acyclic nucleoside phosphonate, underscores the significance of this class of compounds in modern medicine.[4]
Conclusion
(S)-(+)-1-Benzyloxy-2-propanol is a well-characterized chiral molecule with defined physical properties that are essential for its application in chemical synthesis. Its role as a key intermediate in the preparation of biologically active compounds, such as antiviral PMP derivatives, makes it a substance of high interest for researchers in medicinal chemistry and drug development. The detailed protocols and application context provided in this guide aim to facilitate its effective use in the laboratory and contribute to the advancement of new therapeutic discoveries.
References
- 1. CCCC 1995, Volume 60, Issue 7, Abstracts pp. 1196-1212 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1390-1409 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
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- 7. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Microbial Metabolites: The Emerging Hotspot of Antiviral Compounds as Potential Candidates to Avert Viral Pandemic Alike COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of branched 9-[2-(2-phosphonoethoxy)ethyl]purines as a new class of acyclic nucleoside phosphonates which inhibit Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
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